

(R)-Piperazin-2-ylmethanol CAS number and chemical structure

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Compound of Interest

Compound Name: (R)-Piperazin-2-ylmethanol

Cat. No.: B181277

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An In-depth Technical Guide to (R)-Piperazin-2-ylmethanol

CAS Number: 149715-47-9

This technical guide provides a comprehensive overview of **(R)-Piperazin-2-ylmethanol**, a chiral heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, synthesis protocols, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Structure and Properties

(R)-Piperazin-2-ylmethanol is a piperazine derivative featuring a hydroxymethyl group at the C2 position with an (R)-stereochemical configuration. The presence of two nitrogen atoms, one primary and one secondary, along with a chiral alcohol, makes it a versatile scaffold for chemical modification.

Chemical Structure:

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Table 1: Physicochemical Properties of **(R)-Piperazin-2-ylmethanol**

Property	Value	Reference
CAS Number	149715-47-9	--INVALID-LINK--
Molecular Formula	C ₅ H ₁₂ N ₂ O	--INVALID-LINK--
Molecular Weight	116.16 g/mol	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--
Purity	≥97%	--INVALID-LINK--
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.	--INVALID-LINK--

Note: Experimental physical properties such as melting point and optical rotation are not readily available in the cited literature.

Synthesis of **(R)-Piperazin-2-ylmethanol**

The asymmetric synthesis of **(R)-Piperazin-2-ylmethanol** is crucial for its application in stereospecific drug development. A common strategy involves the use of a chiral pool starting material, such as the amino acid D-serine, to establish the desired (R)-stereochemistry. While a specific detailed protocol for the (R)-enantiomer is not extensively published, the synthesis can be inferred from the well-documented synthesis of its (S)-enantiomer from L-serine.^[1]

Experimental Protocol: Chiral Synthesis from D-Serine (Proposed)

This proposed multi-step synthesis adapts established methods for preparing chiral piperazine derivatives.

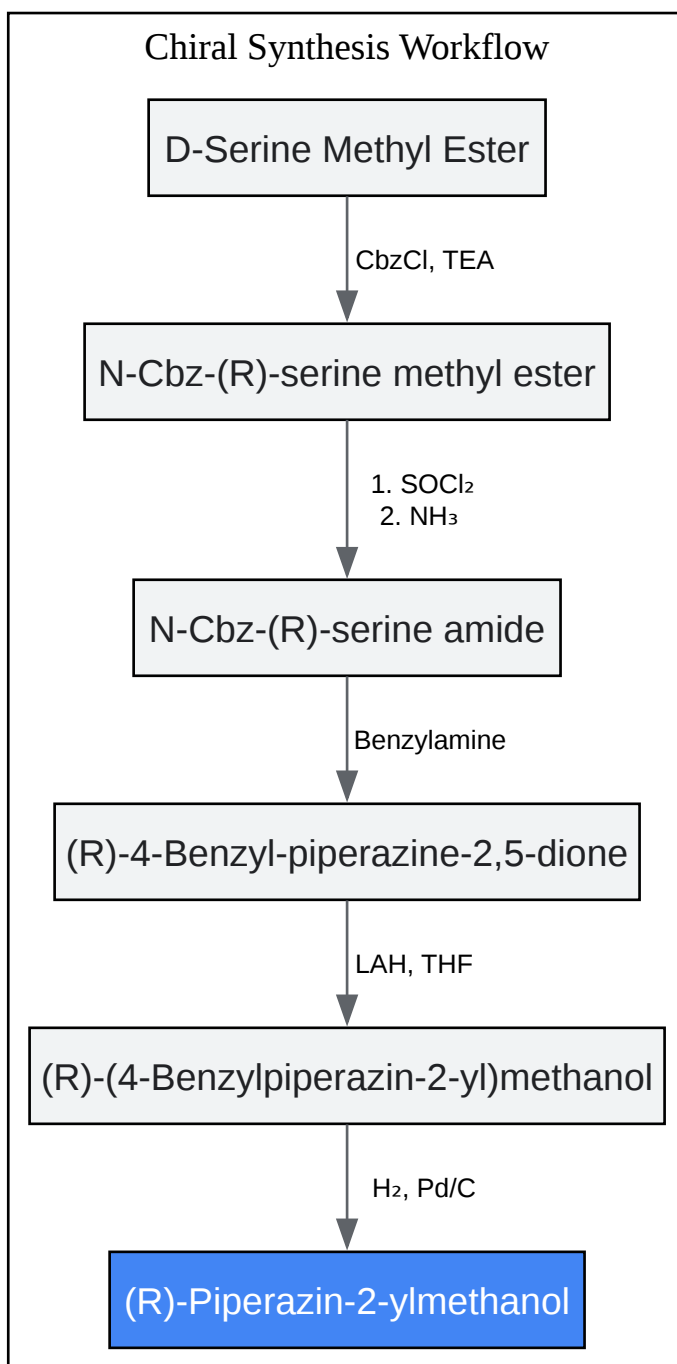
Step 1: Protection of D-Serine Methyl Ester To a solution of D-serine methyl ester hydrochloride in dichloromethane (DCM), triethylamine (TEA) is added at 0 °C. Benzyl chloroformate (CbzCl) is then slowly introduced, and the reaction is allowed to warm to room temperature and stirred overnight. The mixture is subsequently washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Cbz-(R)-serine methyl ester.

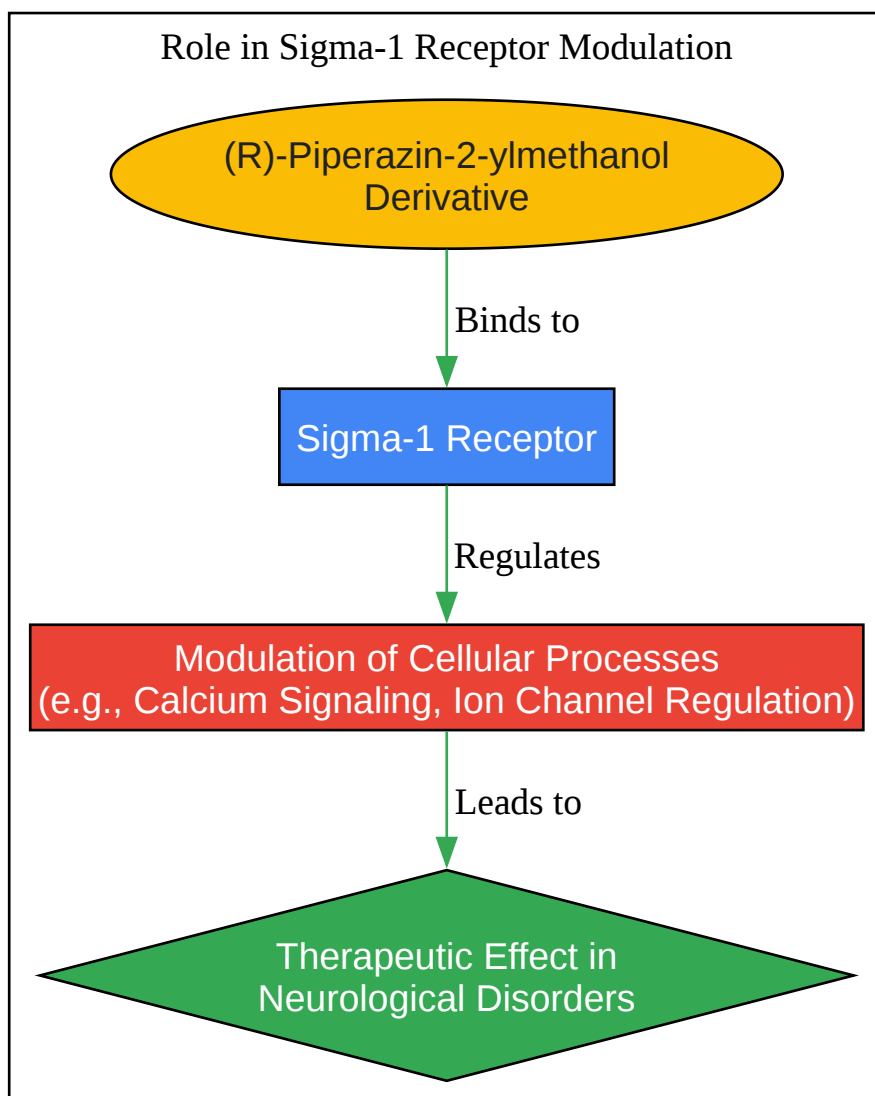
Step 2: Amide Formation The N-Cbz-(R)-serine methyl ester is treated with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with aqueous ammonia to produce the amide.

Step 3: Cyclization to Piperazinedione The chloroacetamide derivative from the previous step is reacted with a primary amine, such as benzylamine, in a suitable solvent like ethanol under reflux conditions to yield the corresponding piperazinedione.

Step 4: Reduction to (R)-(4-benzylpiperazin-2-yl)methanol The piperazinedione is fully reduced using a strong reducing agent like lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at reflux to yield the desired (R)-(4-benzylpiperazin-2-yl)methanol.

Step 5: Deprotection to (R)-Piperazin-2-ylmethanol The benzyl protecting group is removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final product, **(R)-Piperazin-2-ylmethanol**.





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References

- 1. ((2R,5R)-5-methylpiperazin-2-yl)methanol | Benchchem [benchchem.com]

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